molecular formula C11H19IN2O3 B14144434 N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide CAS No. 4077-53-6

N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide

Cat. No.: B14144434
CAS No.: 4077-53-6
M. Wt: 354.18 g/mol
InChI Key: GFXLKBXSFYIVAA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide is a chemical compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial properties and are often used in the treatment of bacterial infections. This compound is characterized by the presence of a nitrofuran ring, which is responsible for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further reacted to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar nitration reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include nitrofurans with additional functional groups such as carboxyl or hydroxyl groups.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted nitrofurans depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide involves the interaction of the nitrofuran ring with bacterial enzymes. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components . This results in the inhibition of bacterial growth and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide is unique due to its specific structure, which includes an ethanaminium iodide moiety. This structure imparts distinct physicochemical properties and biological activity compared to other nitrofurans. Its iodide component may also influence its solubility and reactivity in different environments.

Properties

CAS No.

4077-53-6

Molecular Formula

C11H19IN2O3

Molecular Weight

354.18 g/mol

IUPAC Name

triethyl-[(5-nitrofuran-2-yl)methyl]azanium;iodide

InChI

InChI=1S/C11H19N2O3.HI/c1-4-13(5-2,6-3)9-10-7-8-11(16-10)12(14)15;/h7-8H,4-6,9H2,1-3H3;1H/q+1;/p-1

InChI Key

GFXLKBXSFYIVAA-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=C(O1)[N+](=O)[O-].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.